molecular formula C6H3F3IN B155714 4-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-73-6

4-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B155714
CAS No.: 590371-73-6
M. Wt: 272.99 g/mol
InChI Key: OYQSAEIWDLIZHC-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3F3IN and a molecular weight of 272.99 g/mol . It is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 2-position on a pyridine ring. This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of both iodine and trifluoromethyl groups.

Mechanism of Action

Target of Action

4-Iodo-2-(trifluoromethyl)pyridine is primarily used as a reagent in the synthesis of aminoisoindoles . These aminoisoindoles act as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . BACE1 plays a crucial role in the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that its derivatives inhibit bace1, thereby reducing the production of β-amyloid peptides . This suggests that the compound may interact with its targets to alter their function or activity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the processing of amyloid precursor protein (APP). By inhibiting BACE1, the compound’s derivatives can prevent the cleavage of APP into β-amyloid peptides . This could potentially disrupt the accumulation of these peptides, which is a characteristic feature of Alzheimer’s disease .

Result of Action

The primary result of the action of this compound and its derivatives is the reduction of β-amyloid peptides in the brain . This could potentially alleviate the symptoms of Alzheimer’s disease by preventing the formation of β-amyloid plaques, which are believed to contribute to neuronal damage and cognitive decline .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere to maintain its stability . Furthermore, the efficacy of the compound and its derivatives could be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic variations.

Safety and Hazards

4-Iodo-2-(trifluoromethyl)pyridine is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 4-Iodo-2-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reagent in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . This suggests that it may interact with enzymes such as BACE1 and potentially influence biochemical reactions involving these enzymes.

Cellular Effects

The specific cellular effects of 4-Iodo-2-(trifluoromethyl)pyridine are not well-studied. Given its role in the synthesis of BACE1 inhibitors, it may influence cellular processes related to the function of this enzyme. BACE1 is involved in the production of β-amyloid peptides, which are implicated in Alzheimer’s disease .

Molecular Mechanism

Its role in the synthesis of BACE1 inhibitors suggests that it may interact with this enzyme at the molecular level .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to have a boiling point of 206.2±35.0 °C .

Metabolic Pathways

Given its role in the synthesis of BACE1 inhibitors, it may be involved in pathways related to the metabolism of β-amyloid peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of 2-(trifluoromethyl)pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position . The reaction is usually carried out under controlled conditions to ensure the selective iodination of the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions similar to those used in laboratory settings. The process may involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 4-Fluoro-2-(trifluoromethyl)pyridine

Comparison: 4-Iodo-2-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances the compound’s stability and reactivity, making it distinct from its halogenated analogs .

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSAEIWDLIZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634098
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-73-6
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590371-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 4-Iodo-2-(trifluoromethyl)pyridine in synthetic chemistry?

A1: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the iodine atom at the 4-position, which can be readily substituted in various reactions. For instance, it can be employed in the synthesis of more complex molecules through reactions such as:

    Q2: Can you elaborate on the regioselective synthesis of this compound as described in the provided research?

    A2: The provided research [] highlights a regioselective approach to synthesize this compound. While the paper focuses on various (trifluoromethyl)pyridine derivatives, it specifically mentions that this compound was selectively deprotonated at the 3-position and subsequently trapped with iodine. This suggests that using a strong base, followed by the introduction of an iodine source, allows for the specific iodination at the desired 4-position, despite the presence of other potentially reactive sites on the molecule. This regioselective method provides a controlled way to obtain the target compound.

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